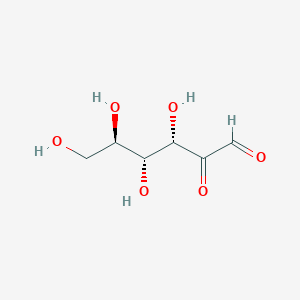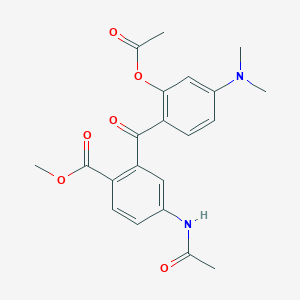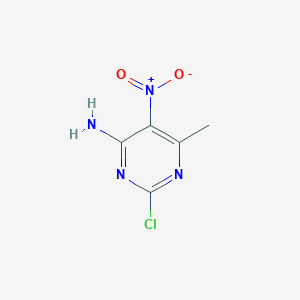
2-メルカプトイソ酪酸
説明
2-Mercaptoisobutyric acid, also known as 2-Mercaptoisobutyric acid, is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Mercaptoisobutyric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Mercaptoisobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercaptoisobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
量子ドット合成
2-メルカプトイソ酪酸 (MIBA) は、改変された水熱法による CdTe 量子ドット (QD) の合成においてキャッピング剤として使用されます . MIBA などのメチル側基を 1 つ持つ分岐状メルカプト酸を使用すると、狭いサイズ分布、強い蛍光、および良好な長期溶液安定性を有する QD を得るのに優れていることがわかりました .
プロテオミクス研究
2-メルカプトイソ酪酸は、プロテオミクス研究で使用されます . プロテオミクスは、特にタンパク質の構造と機能に焦点を当てた、タンパク質の大規模な研究です。この分野は、細胞生物学と疾患メカニズムの理解に不可欠です。
浮選実験
2-メルカプトイソ酪酸は、鉱物の浮選挙動を調査するための浮選実験で使用されます . 特に、黄銅鉱と方鉛鉱の浮選挙動に対する有機性抑制剤の影響を研究するために使用されてきました .
作用機序
Target of Action
Mercapto acids, in general, are known to interact with various enzymes and proteins, influencing their function and activity .
Mode of Action
Mercapto acids are known to form covalent bonds with proteins and enzymes, potentially altering their function
Biochemical Pathways
Mercapto acids are known to participate in various biochemical reactions, including redox reactions and enzymatic processes .
Pharmacokinetics
Its solubility in ether and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
Due to its mercapto group, it may have antioxidant properties and could participate in redox reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Mercaptoisobutyric acid. For instance, its ionization constants have been measured in perchlorate media at an ionic strength of 1.0 M and over the temperature range 273–309°K . This suggests that changes in pH, temperature, and ionic strength could potentially affect its stability and activity.
生化学分析
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its mercapto group .
Cellular Effects
The cellular effects of 2-Mercaptoisobutyric acid are not well studied. It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Mercaptoisobutyric acid in animal models
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-methyl-2-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMBCYAUSCBSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063561 | |
| Record name | 2-Mercaptoisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4695-31-2 | |
| Record name | 2-Mercapto-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercaptoisobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-mercapto-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Mercaptoisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mercapto-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MERCAPTOISOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2NW8D545 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-mercaptoisobutyric acid interact with hexaaquocobalt(III) ions, and what are the implications of this interaction?
A1: [] 2-mercaptoisobutyric acid (RSH) reduces hexaaquocobalt(III) ions (Co(H2O)63+) through an electron transfer process. This reaction is studied using the stopped-flow technique, revealing a lack of evidence for any transient intermediate complex formation. The reaction rate is dependent on the concentration of hydrogen ions (H+) and follows the rate expression: kobs = k1Kh [RSH]/[H+], where kobs is the observed rate constant, k1 represents the rate constant for the reaction involving CoOH2+ ions, and Kh is the hydrolysis constant for the hexaaquocobalt(III) ion.
Q2: What is known about the structural characteristics of compounds related to 2-mercaptoisobutyric acid?
A2: While the provided abstracts lack specific data on the molecular formula, weight, and spectroscopic properties of 2-mercaptoisobutyric acid, one study mentions the synthesis of Selenobis(2-mercaptoisobutyric acid). [] This suggests an interest in modifying the structure of 2-mercaptoisobutyric acid, potentially to investigate structure-activity relationships and explore its applications further.
Q3: Can you elaborate on the thermodynamic properties of 2-mercaptoisobutyric acid and its significance?
A3: One of the papers focuses on the "Ionization constants and thermodynamic quantities of 2-mercaptocarboxylic acids in aqueous solution." [] While the abstract doesn't provide specific data for 2-mercaptoisobutyric acid, this research likely investigates its pKa values (which determine its ionization behavior in solution) and other thermodynamic parameters like enthalpy and entropy changes associated with its ionization. Understanding these properties is crucial for predicting the compound's behavior under different pH conditions and its potential interactions in biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)


